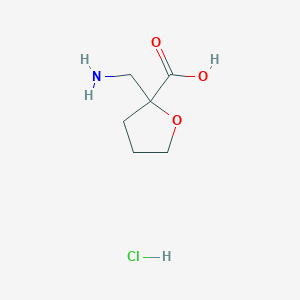

2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H11NO3·HCl and a molecular weight of 181.62 g/mol . It is also known by its IUPAC name, 2-(aminomethyl)tetrahydrofuran-2-carboxylic acid hydrochloride . This compound is typically found in a crystalline solid form and is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride involves several steps. One common method includes the reaction of tetrahydrofuran with formaldehyde and ammonium chloride under acidic conditions to form the intermediate compound, which is then further reacted with hydrochloric acid to yield the final product . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: It undergoes nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Derivatives of 2-(aminomethyl)oxolane-2-carboxylic acid have shown promising activity against both gram-positive and gram-negative bacteria. A notable example includes the antibiotic TAN-588, which is derived from this compound and exhibits substantial antimicrobial efficacy .

Drug Development

Research indicates that this compound can serve as a precursor in the synthesis of various pharmaceuticals. For instance, it may be involved in the production of chiral compounds that are critical for drug formulation. Its ability to form stable complexes with metal ions enhances its utility in drug delivery systems and catalysis .

Biochemical Research

Enzyme Inhibition Studies

Studies have highlighted the potential of 2-(aminomethyl)oxolane-2-carboxylic acid in enzyme inhibition assays. The compound's structure allows it to interact with active sites of enzymes, potentially leading to the development of new inhibitors that could be used in treating diseases such as cancer or bacterial infections .

Cell Growth Promotion

In vitro studies have demonstrated that certain derivatives of this compound can promote cell growth, particularly in bacterial cultures. For example, modifications to the oxolane structure have resulted in enhanced growth rates of Escherichia coli, suggesting its role as a growth factor or stimulant in microbial applications .

Material Science Applications

Synthesis of Functional Polymers

The unique structural features of 2-(aminomethyl)oxolane-2-carboxylic acid allow it to be utilized as a monomer in the synthesis of functional polymers. These polymers can exhibit specific properties such as increased thermal stability and enhanced mechanical strength, making them suitable for various industrial applications .

Nanoparticle Formation

Recent advancements have shown that this compound can facilitate the formation of nanoparticles with antibacterial properties. When combined with silver ions, it forms water-soluble complexes that demonstrate significant antibacterial and antifungal activities, which could be beneficial in medical device coatings and other applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 2-(Aminomethyl)oxolane-2-carboxylic acid;hydrochloride include:

- 2-(Aminomethyl)tetrahydrofuran-2-carboxylic acid

- 2-(Aminomethyl)oxolane-2-carboxylic acid

- 2-(Aminomethyl)tetrahydrofuran-2-carboxylic acid;hydrochloride

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure, which imparts unique reactivity and stability. This makes it particularly useful in certain chemical reactions and research applications where other similar compounds may not be as effective .

Activité Biologique

2-(Aminomethyl)oxolane-2-carboxylic acid; hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in drug development, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features an oxolane ring with an amino group and a carboxylic acid functional group, contributing to its reactivity and biological activity. Its hydrochloride form enhances solubility, making it suitable for various biological assays.

Antimicrobial Properties

Research indicates that 2-(Aminomethyl)oxolane-2-carboxylic acid; hydrochloride exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Anticancer Activity

In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported at approximately 30 µM and 25 µM, respectively, suggesting a moderate anticancer effect .

The mechanism by which 2-(Aminomethyl)oxolane-2-carboxylic acid exerts its biological effects is primarily through the inhibition of key metabolic pathways in target cells. It is hypothesized that the compound may interfere with protein synthesis or disrupt cellular signaling pathways, particularly those involved in cell division and apoptosis .

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against multi-drug resistant strains. The results highlighted its potential as a lead compound for developing new antibiotics. The study utilized a series of assays to evaluate the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Pseudomonas aeruginosa | 100 |

Case Study: Anticancer Activity

Another investigation focused on evaluating the anticancer properties of the compound using various human cancer cell lines. The study reported that treatment with the compound resulted in significant apoptosis in HeLa cells, as evidenced by increased caspase-3 activity and DNA fragmentation assays .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

Propriétés

IUPAC Name |

2-(aminomethyl)oxolane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c7-4-6(5(8)9)2-1-3-10-6;/h1-4,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIOTPGAPYUEMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(CN)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.